2-Azaspiro[3.3]heptane-6-carboxylic acid
Overview
Description
“2-Azaspiro[3.3]heptane-6-carboxylic acid” is a chemical compound with the molecular formula C7H11NO2 . It is a sterically constrained amino acid that has been used in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of “2-Azaspiro[3.3]heptane-6-carboxylic acid” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “2-Azaspiro[3.3]heptane-6-carboxylic acid” is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Azaspiro[3.3]heptane-6-carboxylic acid” include ring closure reactions of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical And Chemical Properties Analysis
The physical form of “2-Azaspiro[3.3]heptane-6-carboxylic acid” is an off-white solid. It has a molecular weight of 255.19 and should be stored at 0-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Design
The structural uniqueness of 2-Azaspiro[3.3]heptane-6-carboxylic acid makes it a valuable compound in medicinal chemistry. Its spirocyclic framework is advantageous for creating sterically constrained amino acids, which are crucial in the design of peptidomimetic drugs . These drugs mimic the structure of peptides and can be more efficient and selective ligands for biological targets, potentially leading to enhanced biological activity.
Synthesis of Ornithine and GABA Analogues
This compound serves as a precursor for the synthesis of analogues of ornithine and GABA (gamma-aminobutyric acid), which are significant in biological processes . Ornithine plays a role in the urea cycle, while GABA is a major inhibitory neurotransmitter in the brain. The analogues derived from 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used to study these biological pathways or to develop drugs that modulate their activity.
Development of Sterically Constrained Amino Acids
Sterically constrained amino acids have a distinctive place in organic chemistry due to their potential for pre-organization of functional groups . This pre-organization can lead to compounds that are more effective in their interactions with biological molecules, making them of great interest for drug development and biochemical research.
Exploration of Spirocyclic Scaffolds
Spirocyclic scaffolds, like those found in 2-Azaspiro[3.3]heptane-6-carboxylic acid, offer a wide variation in the spatial disposition of functional groups . This variability is beneficial for creating molecules with specific three-dimensional shapes, which is critical for the interaction with biological targets and can lead to the discovery of new drugs with unique mechanisms of action.
Biochemistry Research
In biochemistry, the analogues of natural compounds created from 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used to investigate the structure-function relationships of enzymes and receptors . By studying how these analogues interact with biological systems, researchers can gain insights into the fundamental processes of life.
Chemical Synthesis
The compound’s unique structure allows for the development of novel synthetic routes in chemical synthesis . It can be used to create complex molecules that are otherwise difficult to synthesize, aiding in the advancement of synthetic organic chemistry.
Safety and Hazards
Future Directions
The sterically constrained nature of “2-Azaspiro[3.3]heptane-6-carboxylic acid” makes it a potential candidate for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold provides a wide variation of spatial disposition of functional groups, which could be beneficial in drug discovery and design .
Mechanism of Action
Target of Action
It is known that this compound belongs to a family of sterically constrained amino acids , which are often used in the design of peptidomimetic drugs . These drugs can be much more efficient and selective ligands for various biological targets .
Mode of Action
Sterically constrained compounds like this one are known to have a pre-organization of functional groups, which can make them more efficient and selective ligands for various biological targets .
Biochemical Pathways
Sterically constrained amino acids like this compound are often used in the design of peptidomimetic drugs, which can interact with various biochemical pathways .
Result of Action
Sterically constrained compounds like this one can display pronounced biological activity due to their efficiency and selectivity as ligands for various biological targets .
properties
IUPAC Name |
2-azaspiro[3.3]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZSACKMXZHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.3]heptane-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2-Azaspiro[3.3]heptane-derived amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid?
A1: The paper focuses on synthesizing 2-Azaspiro[3.3]heptane-derived amino acids as potential analogues of important biological molecules like ornithine and GABA []. These analogues, including 2-Azaspiro[3.3]heptane-6-carboxylic acid, are interesting because the constrained spirocyclic scaffold can influence their conformational flexibility and potentially lead to enhanced selectivity and potency when interacting with biological targets compared to their natural counterparts []. This research is significant for developing new therapeutic agents by exploring the structure-activity relationship of these novel compounds.
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